molecular formula C13H15NO3 B2551591 n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 923122-00-3

n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2551591
CAS No.: 923122-00-3
M. Wt: 233.267
InChI Key: HEGYRBGULLWJOB-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is an organic compound that features a cyclopropyl group attached to an acetamide moiety, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency . This process often involves the use of specialized equipment and reagents to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical details:

  • IUPAC Name : this compound
  • CAS Number : 923122-00-3
  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 233.267 g/mol

Structure

The structure of this compound features a cyclopropyl group linked to a dihydrobenzo[dioxin] moiety through an acetamide functional group. This unique combination is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown promising results in inhibiting cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Target
Compound A15EGFR
Compound B20BRAF
This compoundTBDTBD

Neuropharmacological Effects

Studies on related compounds have shown interactions with serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant-like effects. The binding affinities for these receptors can provide insights into the neuropharmacological profile of this compound.

Table 2: Binding Affinities for Serotonin Receptors

Compound Name5-HT1A Ki (nM)5-HT2A Ki (nM)
Compound C170.71
Compound DTBDTBD
This compoundTBDTBD

The proposed mechanism involves the interaction with various molecular targets including enzymes and receptors. The unique structural elements allow it to bind effectively at active sites, influencing metabolic pathways and gene expression.

Case Study 1: Antitumor Efficacy

In a recent study evaluating a series of related compounds for their antitumor efficacy against specific cancer cell lines, n-Cyclopropyl derivatives demonstrated a dose-dependent inhibition of cell growth. The study highlighted the importance of the cyclopropyl group in enhancing biological activity.

Case Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological properties of similar compounds indicated that those interacting with serotonin receptors exhibited significant behavioral changes in animal models. These findings suggest that n-Cyclopropyl derivatives may also possess antidepressant-like effects.

Properties

IUPAC Name

N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-10-2-3-10)8-9-1-4-11-12(7-9)17-6-5-16-11/h1,4,7,10H,2-3,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGYRBGULLWJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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